Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

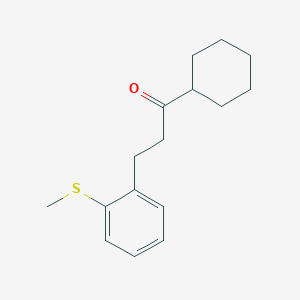

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22OS. It has a molecular weight of 262.4 g/mol. The compound is a yellow oil .

Molecular Structure Analysis

The InChI code for Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is1S/C14H18OS/c1-16-13-10-6-5-9-12 (13)14 (15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis. Physical And Chemical Properties Analysis

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is a yellow oil . The compound has a molecular weight of 262.4 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources I have access to.Applications De Recherche Scientifique

1. Regioselective Synthesis

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is involved in regioselective synthesis processes. For instance, the cyclization of similar ketones has been utilized to yield quinolin-8-ols, a compound group useful in various chemical syntheses. Such cyclization processes involve the formation of alkylideneaminyl radical intermediates, demonstrating the ketone's role in complex organic synthesis (Uchiyama et al., 1998).

2. Esterification and Catalysis

Cyclohexyl ketones have been used in esterification processes, as seen in the catalysis of acetic acid with 2-(1-cyclohexenyl)cyclohexanone. This reaction synthesizes esters that have applications in areas like plasticizers and pesticides. The use of catalysts like cation exchange resins showcases the ketone's utility in chemical synthesis (Saha & Streat, 1998).

3. Semiconductor Surface Reactions

In semiconductor technology, multifunctional unsaturated ketones, including variants of cyclohexyl ketones, have shown specific reaction patterns on semiconductor surfaces. These reactions are crucial for understanding the interaction of organic compounds with semiconductor materials, which is vital for the development of electronic devices (Wang et al., 2002).

4. Photoreactions in Liquid Crystals

Cyclohexyl phenyl ketone, a related compound, has been studied for its photoreaction capabilities within lyotropic liquid crystals. These studies are significant for understanding the behavior of such compounds under the influence of light, which can have implications in photochemistry and materials science (Yang et al., 2013).

5. Organic Synthesis and Reaction Mechanisms

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone can be involved in various organic reactions, contributing to the synthesis of diverse compounds and understanding reaction mechanisms. For example, its reactions with manganese(III) acetate demonstrate its role in the formation of acetoxy ketones and other complex organic molecules (Okano & Aratani, 1976).

Propriétés

IUPAC Name |

1-cyclohexyl-3-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYWFHYWBNGQPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644356 |

Source

|

| Record name | 1-Cyclohexyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone | |

CAS RN |

898780-73-9 |

Source

|

| Record name | 1-Cyclohexyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.